2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
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Overview
Description
2,6-Difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide is a complex organic compound characterized by its unique structure, which includes a difluoro benzamide group attached to an imidazo[1,2-a]pyrimidin-2-yl moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with a variety of targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors . These targets play crucial roles in cell cycle regulation, signal transduction, and neurotransmission, respectively.
Mode of Action
For instance, as a potential CDK inhibitor, it could interfere with cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
For example, imidazo[1,2-a]pyridines have been associated with the regulation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth .
Result of Action
Based on the known actions of similar compounds, it can be inferred that unm000003660701 might exert anti-proliferative effects, potentially making it useful in the treatment of conditions characterized by abnormal cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidin-2-yl core[_{{{CITATION{{{2{Synthesis and Antimicrobial Evaluation of 2- (6-Imidazo [1,2-](https://www.mdpi.com/1422-8599/2022/1/M1331). This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and aldehydes[{{{CITATION{{{3{Synthesis, Characterization, and Anticancer Activity of Novel Imidazo 1,2-{{{CITATION{{{_1{[2-Amino-6-(2,6-Difluoro-Benzoyl)-Imidazo[1,2-a]Pyridin-3-Yl]-Phenyl ...](https://go.drugbank.com/drugs/DB04006).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one atom or group in the molecule with another[_{{{CITATION{{{_3{Synthesis, Characterization, and Anticancer Activity of Novel Imidazo 1,2-.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in subsequent reactions or applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used to study biological processes and interactions, particularly in the context of enzyme inhibition or receptor binding.
Medicine
In the medical field, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry
In industry, this compound can be used in the development of new materials or chemical products. Its unique properties may make it suitable for use in various industrial applications, such as coatings, adhesives, or catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(2,6-difluoro-benzoyl)-imidazo[1,2-a]pyridin-3-yl-phenyl: : This compound is structurally similar but differs in the core heterocyclic structure.
Imidazo[1,2-a]pyridine derivatives: : These compounds share the imidazo[1,2-a]pyridine core but may have different substituents and functional groups[_{{{CITATION{{{_2{Synthesis and Antimicrobial Evaluation of 2- (6-Imidazo 1,2-.
Uniqueness
2,6-Difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide is unique due to its specific combination of difluoro benzamide and imidazo[1,2-a]pyrimidin-2-yl groups. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-28-17-7-6-12(16-11-26-9-3-8-23-20(26)25-16)10-15(17)24-19(27)18-13(21)4-2-5-14(18)22/h2-11H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRXIDNIFRECGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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